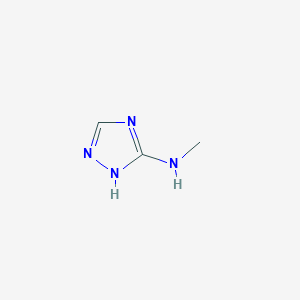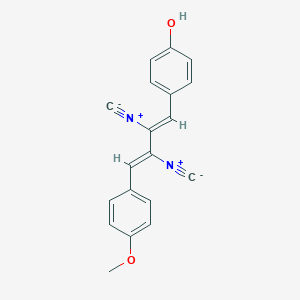
Xanthocillin X monomethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium NADH, also known as disodium nicotinamide adenine dinucleotide, is a reduced form of nicotinamide adenine dinucleotide. It is a coenzyme that plays a crucial role in cellular energy metabolism. Disodium NADH is involved in various biochemical reactions, acting as an electron carrier in redox reactions. It is widely used in scientific research due to its importance in cellular processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Wissenschaftliche Forschungsanwendungen
Disodium NADH has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions.
Biology: Disodium NADH is essential in studying cellular metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as chronic fatigue syndrome, Parkinson’s disease, and Alzheimer’s disease.
Industry: Disodium NADH is used in the production of biofuels and in the food industry as a preservative .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium NADH can be synthesized through enzymatic or chemical reduction of nicotinamide adenine dinucleotide. The enzymatic method involves the use of enzymes such as alcohol dehydrogenase or lactate dehydrogenase to catalyze the reduction of nicotinamide adenine dinucleotide to disodium NADH. The reaction is typically carried out in an aqueous buffer solution at a controlled pH and temperature .
Industrial Production Methods
Industrial production of disodium NADH often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce nicotinamide adenine dinucleotide, which is then chemically reduced to disodium NADH. The product is purified through various chromatographic techniques to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium NADH undergoes several types of chemical reactions, including:
Oxidation: Disodium NADH can be oxidized to nicotinamide adenine dinucleotide in the presence of oxidizing agents.
Reduction: It can act as a reducing agent in various biochemical reactions.
Substitution: Disodium NADH can participate in substitution reactions where its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in reactions involving disodium NADH include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, including neutral pH and ambient temperature .
Major Products Formed
The major products formed from the oxidation of disodium NADH are nicotinamide adenine dinucleotide and water. In reduction reactions, disodium NADH can reduce various substrates, leading to the formation of reduced products .
Wirkmechanismus
Disodium NADH exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to the electron transport chain in mitochondria, leading to the production of adenosine triphosphate (ATP). This process is crucial for cellular energy metabolism. Disodium NADH also participates in various enzymatic reactions, serving as a coenzyme for oxidoreductases .
Vergleich Mit ähnlichen Verbindungen
Disodium NADH is often compared with other similar compounds such as:
Nicotinamide adenine dinucleotide (NAD+): The oxidized form of disodium NADH, which acts as an electron acceptor in redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADP+): A similar coenzyme involved in anabolic reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): The reduced form of NADP+, which acts as a reducing agent in biosynthetic reactions
Disodium NADH is unique in its ability to act as a potent reducing agent and its involvement in both catabolic and anabolic pathways, making it a versatile compound in biochemical research .
Eigenschaften
CAS-Nummer |
19559-24-1 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13- |
InChI-Schlüssel |
NIFGBMKUAMIQJA-BKHHGCLFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-] |
SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |
Synonyme |
xanthocillin X monomethyl ether |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)


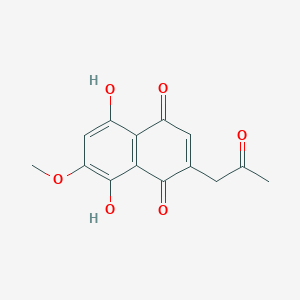
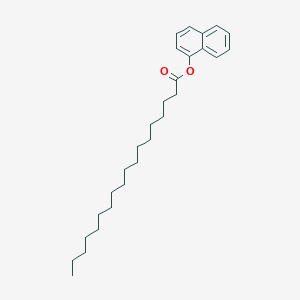

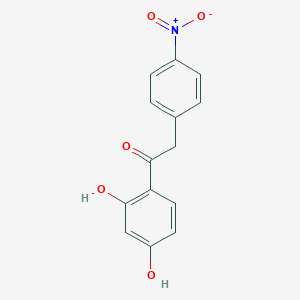
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
